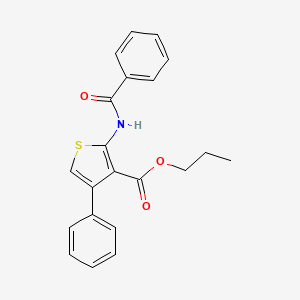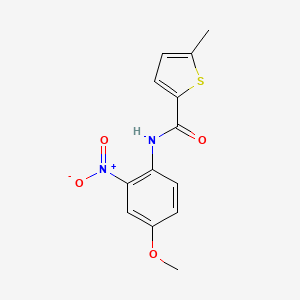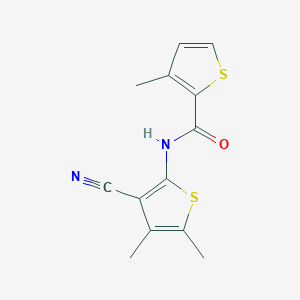![molecular formula C15H17NO2S B4278757 N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4278757.png)
N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
N-[1-(4-methylphenyl)ethyl]benzenesulfonamide, also known as sulbactam, is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to enhance their effectiveness against bacterial infections. Sulbactam was first synthesized in 1976 and has since been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Applications De Recherche Scientifique
Sulbactam has been widely used in scientific research as a tool to study beta-lactamase enzymes and their interactions with beta-lactam antibiotics. Beta-lactamases are enzymes produced by bacteria that can break down beta-lactam antibiotics, rendering them ineffective. Sulbactam inhibits beta-lactamases, allowing beta-lactam antibiotics to remain active and kill bacteria. Sulbactam has also been studied for its potential use in the treatment of bacterial infections, particularly those caused by multidrug-resistant bacteria.
Mécanisme D'action
Sulbactam works by irreversibly binding to the active site of beta-lactamase enzymes, preventing them from breaking down beta-lactam antibiotics. This allows the beta-lactam antibiotics to remain active and kill bacteria. Sulbactam is effective against a wide range of beta-lactamase enzymes, including those produced by gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
Sulbactam has been shown to have minimal toxicity and few side effects in both animal and human studies. It is rapidly absorbed after oral administration and is distributed throughout the body, with high concentrations found in the liver and kidneys. Sulbactam is primarily excreted through the kidneys and has a short half-life of approximately one hour.
Avantages Et Limitations Des Expériences En Laboratoire
Sulbactam has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other beta-lactamase inhibitors. It is also effective against a wide range of beta-lactamase enzymes, making it a versatile tool for studying beta-lactam antibiotics. However, N-[1-(4-methylphenyl)ethyl]benzenesulfonamide has some limitations. It is not effective against all beta-lactamase enzymes and may not be effective against certain multidrug-resistant bacteria. Additionally, N-[1-(4-methylphenyl)ethyl]benzenesulfonamide may interfere with some assays used in lab experiments, such as those that rely on beta-lactamase activity.
Orientations Futures
There are several potential future directions for the study of N-[1-(4-methylphenyl)ethyl]benzenesulfonamide. One area of research is the development of new beta-lactamase inhibitors that are more effective against multidrug-resistant bacteria. Another area of research is the use of N-[1-(4-methylphenyl)ethyl]benzenesulfonamide in combination with other antibiotics to enhance their effectiveness against bacterial infections. Additionally, N-[1-(4-methylphenyl)ethyl]benzenesulfonamide may have potential applications in the treatment of other diseases, such as cancer, due to its ability to irreversibly bind to enzymes. Further research is needed to explore these potential applications of N-[1-(4-methylphenyl)ethyl]benzenesulfonamide.
Conclusion
In conclusion, N-[1-(4-methylphenyl)ethyl]benzenesulfonamide is a beta-lactamase inhibitor that has been extensively studied for its potential applications in scientific research. It is synthesized through a simple and efficient method and has minimal toxicity and few side effects. Sulbactam works by irreversibly binding to beta-lactamase enzymes, allowing beta-lactam antibiotics to remain active and kill bacteria. While N-[1-(4-methylphenyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments, it also has some limitations and further research is needed to explore its potential applications in the treatment of bacterial infections and other diseases.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-14(11-9-12)13(2)16-19(17,18)15-6-4-3-5-7-15/h3-11,13,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFXPCZSQDRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[3-(aminocarbonyl)-4-(4-chlorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278675.png)
![2-methyl-N-{3-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4278679.png)

![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4278703.png)
![isopropyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278711.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4278726.png)

![4-tert-butyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B4278735.png)

![2,6-dimethyl-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B4278775.png)
![N-[1-(4-ethylphenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4278787.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4278799.png)
